![molecular formula C6H15N5 B1668040 Buformin CAS No. 692-13-7](/img/structure/B1668040.png)
Buformin
Übersicht
Beschreibung
Buformin, auch bekannt als 1-Butylbiguanid, ist ein orales Antidiabetikum, das zur Klasse der Biguanide gehört. Es ist chemisch verwandt mit Metformin und Phenformin. This compound wurde 1958 eingeführt und wurde zur Behandlung von Typ-2-Diabetes eingesetzt. Es wurde in den meisten Ländern vom Markt genommen, da ein hohes Risiko bestand, Laktazidose zu verursachen .
Vorbereitungsmethoden
Buformin kann durch die Reaktion von Butylamin mit Dicyandiamid unter bestimmten Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Mischung auf eine Temperatur von etwa 150-160 °C für mehrere Stunden. Das resultierende Produkt wird dann durch Umkristallisation gereinigt .
Analyse Chemischer Reaktionen
Buformin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Properties
Mechanism of Action : Buformin primarily acts by enhancing insulin sensitivity and reducing hepatic glucose production. It activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism.
Clinical Use : this compound has been indicated for managing type 2 diabetes mellitus, particularly in patients who do not respond adequately to other treatments. Despite its effectiveness, it has fallen out of favor in many markets due to safety concerns regarding lactic acidosis, a potential side effect associated with biguanides .
Anti-Cancer Activity
Recent studies have highlighted this compound's potential as an anti-cancer agent. Its mechanism involves the activation of AMPK, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines.
Case Studies and Research Findings
- Osteosarcoma : A study demonstrated that this compound significantly suppressed the growth and invasion of osteosarcoma cells by activating AMPK signaling. The compound induced cell cycle arrest and increased reactive oxygen species levels, ultimately leading to decreased ATP production .
- Cervical Cancer : In cervical cancer models, this compound exhibited dose-dependent anti-proliferative effects across multiple cell lines. It enhanced glucose uptake and lactate production while decreasing ATP levels, indicating a shift towards glycolysis .
- Breast Cancer : this compound has shown promise in reducing tumor growth in breast cancer models by inhibiting key signaling pathways involved in cell survival and proliferation .
Infectious Disease Treatment
This compound has also been investigated for its effects on viral infections. A study involving influenza-infected mice indicated that this compound treatment improved survival rates and reduced lung inflammation compared to control groups . This suggests that this compound may modulate immune responses during viral infections.
Comparative Efficacy with Other Biguanides
While this compound is less commonly used than metformin, it has shown superior efficacy in some studies regarding its anti-cancer properties. For instance, it has been noted that this compound can be more potent than metformin in activating AMPK and inhibiting mTOR pathways, which are critical for cancer cell metabolism .
Data Table: Summary of this compound Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anti-Diabetic | Enhances insulin sensitivity; reduces glucose production | Effective in managing type 2 diabetes; safety concerns limit use |
Anti-Cancer | Activates AMPK; induces apoptosis | Suppresses tumor growth in osteosarcoma and cervical cancer |
Infectious Disease | Modulates immune response | Improves survival in influenza-infected mice |
Wirkmechanismus
Buformin exerts its effects by delaying the absorption of glucose from the gastrointestinal tract, increasing insulin sensitivity and glucose uptake into cells, and inhibiting the synthesis of glucose by the liver. It activates AMP-activated protein kinase (AMPK), which is a sensor that reacts to a lack of energy by increasing the ratio of AMP to ATP. This activation leads to the inhibition of the mTOR pathway and promotes an “economical” mode of cellular existence .
Vergleich Mit ähnlichen Verbindungen
Buformin ist chemisch verwandt mit anderen Biguaniden wie Metformin und Phenformin. Obwohl alle drei Verbindungen ähnliche Wirkmechanismen aufweisen, gibt es bemerkenswerte Unterschiede:
Metformin: Weit verbreitet in der Behandlung von Typ-2-Diabetes eingesetzt, mit einem geringeren Risiko für Laktazidose im Vergleich zu this compound und Phenformin.
Phenformin: Vom Markt genommen wegen eines hohen Risikos für Laktazidose, ähnlich wie this compound.
This compound: Vom Markt genommen in den meisten Ländern aufgrund seines hohen Risikos, Laktazidose zu verursachen
Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur, die eine Butylgruppe umfasst, die es von Metformin und Phenformin unterscheidet .
Biologische Aktivität
Buformin, a member of the biguanide class of compounds, has historically been used as an anti-diabetic agent. Recent research has revealed its potential in oncology, showcasing significant anti-tumor activities across various cancer types. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation and invasion, and insights from recent studies.
This compound primarily exerts its biological effects through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK serves as a cellular energy sensor and plays a crucial role in regulating metabolism, cell growth, and apoptosis.
Key Mechanisms
- AMPK Activation : this compound activates AMPK, leading to downstream effects such as inhibition of the mTOR pathway, which is critical for cell growth and proliferation.
- Reactive Oxygen Species (ROS) Production : The compound increases ROS levels in cancer cells, which can induce apoptosis and inhibit proliferation.
- Glucose Metabolism Alteration : this compound enhances glucose uptake while decreasing ATP production, shifting cellular metabolism towards glycolysis and lactate production.
Anti-Proliferative Effects
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines:
- Cervical Cancer : In studies involving cervical cancer cell lines (C33A, Hcc94, SiHa), this compound reduced colony formation and induced cell cycle arrest. The IC50 values were found to be 236.2 μM for C33A and 166.1 μM for Hcc94, indicating potent activity compared to controls (P < 0.001) .
- Osteosarcoma : Research on U-2 OS cells showed that this compound suppressed growth with an IC50 of 69.1 µM and induced significant cell cycle arrest (P < 0.001) .
Invasion Suppression
This compound also inhibits cancer cell invasion:
- In cervical cancer models, this compound treatment led to a marked decrease in invasion capabilities by downregulating matrix metalloproteinase 9 (MMP9) expression .
- Similar results were observed in osteosarcoma models where this compound impaired cellular invasion (P = 0.038) .
Comparative Efficacy with Other Biguanides
This compound has been compared with other biguanides like metformin and phenformin regarding their anti-cancer properties:
Compound | Cancer Type | IC50 Value | Mechanism of Action |
---|---|---|---|
This compound | Cervical Cancer | 236.2 μM | AMPK activation, ROS increase |
Metformin | Cervical Cancer | Not specified | AMPK activation |
Phenformin | Cervical Cancer | Not specified | AMPK activation |
This compound | Osteosarcoma | 69.1 µM | AMPK activation |
This compound exhibited superior potency compared to metformin and phenformin in several studies .
Case Studies and Clinical Implications
Several preclinical studies have highlighted the efficacy of this compound in reducing tumor incidence:
- A study indicated that this compound significantly decreased spontaneous tumor incidence in rats by 49.5% over long-term treatment .
- Another investigation showed that postnatal treatment with this compound reduced malignant neurogenic tumor incidence in rats exposed to carcinogens .
These findings suggest that this compound may serve not only as a therapeutic agent but also as a preventive measure against certain cancers.
Eigenschaften
IUPAC Name |
2-butyl-1-(diaminomethylidene)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUMFJMFFMCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046420 | |
Record name | Buformin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692-13-7 | |
Record name | Buformin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buformin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buformin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buformin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butylbiguanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFORMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2115E9C7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.